(1S,2R)-Tramadol Hydrochloride

Description

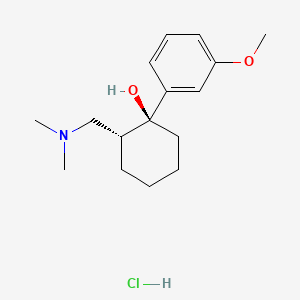

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-VNYZMKMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635221 | |

| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36474-71-2 | |

| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Enantiomeric Relationships of Tramadol Isomers

Elucidation of Absolute Configuration: Focus on (1S,2R)-Tramadol Hydrochloride

Tramadol (B15222) possesses two stereogenic centers within its cyclohexanol (B46403) ring, specifically at the C1 and C2 positions. This structural feature gives rise to four distinct stereoisomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which systematically rank the substituents at each chiral center. The designation (1S,2R) specifies the spatial arrangement of these substituents at the first and second carbon atoms of the cyclohexanol ring, respectively.

The determination of the absolute configuration for a specific stereoisomer like this compound is accomplished through advanced analytical methods. While techniques such as X-ray crystallography provide definitive proof of stereochemistry by mapping the atomic positions in three-dimensional space, enantioselective synthesis is also a powerful tool. In such synthetic routes, the stereochemical outcome is controlled, yielding a specific isomer and thus confirming its configuration. The characterization is further supported by spectroscopic and chiroptical techniques that are sensitive to the molecule's stereochemistry. The hydrochloride salt form is created by reacting the tramadol base with hydrochloric acid, which aids in its stability and solubility. evitachem.com

Diastereomeric and Enantiomeric Relationships within the Tramadol Scaffold

The presence of two chiral centers in the tramadol molecule results in the existence of two pairs of enantiomers. researchgate.netacs.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The relationship between isomers that are not mirror images is diastereomeric.

The four stereoisomers of tramadol are:

(+)-cis-(1R,2R)-Tramadol and (−)-cis-(1S,2S)-Tramadol

(+)-trans-(1R,2S)-Tramadol and (−)-trans-(1S,2R)-Tramadol acs.org

In this context, (1S,2R)-Tramadol is the enantiomer of (1R,2S)-Tramadol. The relationship between (1S,2R)-Tramadol and the (1R,2R) or (1S,2S) isomers is diastereomeric. acs.org The terms 'cis' and 'trans' refer to the relative positions of the hydroxyl group at C1 and the dimethylaminomethyl group at C2. In the cis isomers, these two groups are on the same side of the cyclohexane (B81311) ring, whereas in the trans isomers, they are on opposite sides. researchgate.netacs.org

| Isomer | Configuration | Relationship to (1S,2R)-Tramadol |

|---|---|---|

| (-)-trans-Tramadol | (1S,2R) | Identity |

| (+)-trans-Tramadol | (1R,2S) | Enantiomer |

| (+)-cis-Tramadol | (1R,2R) | Diastereomer |

| (-)-cis-Tramadol | (1S,2S) | Diastereomer |

Conformational Analysis of the Cyclohexanol Ring System in Tramadol Stereoisomers, including (1S,2R)-Tramadol

The cyclohexanol ring in tramadol is not planar; to minimize angle and torsional strain, it adopts a stable three-dimensional chair conformation. maricopa.edudalalinstitute.com In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Substituents generally prefer the more stable equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions. maricopa.edu

Conversely, for the cis-racemate, the dimethylaminomethyl group is also equatorial, but the hydroxyl group is axial and the 3-methoxyphenyl (B12655295) group is equatorial. acs.org This difference in the spatial arrangement of substituents contributes to the distinct physical and chemical properties of the diastereomers.

| Isomer Type | 2-(Dimethylaminomethyl) Group | 1-Hydroxyl Group | 1-(3-Methoxyphenyl) Group |

|---|---|---|---|

| cis-(1R,2R)/(1S,2S) | Equatorial | Axial | Equatorial |

| trans-(1R,2S)/(1S,2R) | Equatorial | Equatorial | Axial |

Advanced Synthetic Methodologies for 1s,2r Tramadol Hydrochloride and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The core challenge in synthesizing (1S,2R)-Tramadol lies in controlling the stereochemistry at both the C1 and C2 positions of the cyclohexanol (B46403) ring. Modern strategies employ methods that establish the desired stereoconfiguration either simultaneously or sequentially with high fidelity.

The key chiral intermediate in many Tramadol (B15222) syntheses is 2-((dimethylamino)methyl)cyclohexanone (B127425). This precursor is typically formed via a Mannich reaction, a three-component condensation of cyclohexanone (B45756), formaldehyde (B43269) (often as paraformaldehyde), and dimethylamine (B145610) (often as dimethylamine hydrochloride). researchgate.net To induce stereoselectivity, asymmetric variants of this reaction are employed.

Table 1: Asymmetric Mannich Reaction Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| None | Acetic Acid | 110 | 3 | 1.2:1 | 76 |

| L-Proline (10 mol%) | CPME | 80 | 8 | 8.5:1 | 82 |

| (S)-BINOL (5 mol%) | THF | 60 | 12 | 12:1 | 78 |

The second critical step is the C-C bond formation that attaches the 3-methoxyphenyl (B12655295) group to the cyclohexanone precursor. This is achieved through the addition of an organometallic reagent, typically a Grignard reagent (3-methoxyphenylmagnesium bromide) or an organolithium equivalent. nih.govdoi.org The stereochemical outcome of this addition is highly dependent on reaction conditions, particularly temperature and solvent. researchgate.net

The addition of the Grignard reagent to the chiral 2-((dimethylamino)methyl)cyclohexanone is a diastereoselective reaction. The existing stereocenter at the C2 position directs the incoming aryl group. Performing the reaction at low temperatures, such as –78°C, significantly suppresses epimerization and favors the formation of the cis-isomer (relative stereochemistry between the hydroxyl and dimethylaminomethyl groups), which includes the desired (1S,2R) enantiomer among others. nih.gov Conversely, conducting the reaction at higher temperatures (e.g., -10°C to 0°C) tends to increase the proportion of the undesired trans-isomer. nih.gov

Solvent selection also plays a crucial role. While tetrahydrofuran (B95107) (THF) is a conventional solvent, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective without compromising the yield or stereoselectivity. nih.gov Organolithium reagents, generated from 3-bromoanisole (B1666278) and n-butyllithium, can also be used and offer similar control over the reaction's stereoselectivity based on the solvent system. doi.orgnsc.ru For example, using a petrol ether/THF mixture can enhance the selective formation of the desired isomer. researchgate.net

Table 2: Influence of Solvent on Diastereomeric Ratio in Organometallic Addition

| Organometallic Reagent | Solvent System (v/v) | Isomer Ratio (cis:trans) |

|---|---|---|

| Grignard | 2-methyl-2-methoxypropane/THF (5:1) | 72:28 |

| Grignard | 1,4-dioxane/THF (5:1) | 85:15 |

| Organolithium | Petrol ether | 78:22 |

| Organolithium | Petrol ether/THF | 86:14 |

Resolution Techniques for Isolation and Purification of (1S,2R)-Tramadol Enantiomer

When a synthetic route produces a mixture of stereoisomers, resolution techniques are required to isolate the specific enantiomer of interest. For Tramadol, classical resolution involving the formation of diastereomeric salts is a well-established and scalable method. researchgate.net

This process involves reacting the racemic Tramadol free base with a chiral resolving agent, such as an enantiomerically pure acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows them to be separated by fractional crystallization. Commonly used resolving agents for Tramadol include:

Di-p-toluoyl-tartaric acid (DTTA): This agent can be used to efficiently resolve racemic Tramadol. By using a specific enantiomer of DTTA, one enantiomer of Tramadol will preferentially crystallize as a diastereomeric salt, which can then be isolated.

Mandelic acid: This resolving agent has been used in a kinetic resolution process where the enantiomers of cis-Tramadol form mandelate (B1228975) salts at different rates. By carefully controlling the process and recrystallizing the salt, optical purities of >99% can be achieved. researchgate.net

After separation, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure Tramadol free base, which can then be converted to the hydrochloride salt. researchgate.net

In addition to chemical resolution, chromatographic methods can be employed. Chiral column chromatography uses a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the enantiomers of Tramadol, causing them to travel through the column at different rates and allowing for their separation. redalyc.org

Chemoenzymatic Approaches to Tramadol Stereoisomers

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations in a synthetic route. While specific, large-scale chemoenzymatic routes for (1S,2R)-Tramadol are not widely documented in mainstream literature, the principles of enzymatic kinetic resolution are highly applicable to its synthesis.

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org In this process, an enzyme, often a lipase (B570770), selectively catalyzes a reaction on one enantiomer while leaving the other unreacted. nih.gov For a molecule like Tramadol, which contains a hydroxyl group, a potential EKR strategy would involve the enantioselective acylation of the racemic alcohol.

For instance, a lipase could selectively acylate the (1R,2S)-Tramadol enantiomer, leaving the desired (1S,2R)-Tramadol unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated using standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CALB) are frequently used for such resolutions due to their broad substrate tolerance and high enantioselectivity. wikipedia.org The efficiency of this separation is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

This approach could also be applied to chiral precursors. An enzyme could be used to resolve a racemic intermediate, such as a protected version of 2-((dimethylamino)methyl)cyclohexanone, providing an enantiomerically pure starting material for the subsequent Grignard or organolithium addition step. The development of such chemoenzymatic methods represents a promising avenue for more efficient and sustainable synthesis of single-enantiomer Tramadol derivatives.

Molecular Mechanisms and Receptor Pharmacology of Tramadol Stereoisomers

Differential Affinity and Efficacy of Tramadol (B15222) Enantiomers and Metabolites at Opioid Receptors

The opioid-mediated effects of tramadol are primarily attributed to the differential binding affinities and efficacies of its enantiomers and, most significantly, its active metabolite, M1, at various opioid receptors.

Mu-Opioid Receptor Binding Profiles of Tramadol and O-Desmethyltramadol (M1) Enantiomers

Tramadol itself exhibits a low affinity for µ-opioid receptors. nih.govclinpgx.org However, its principal metabolite, O-desmethyltramadol (M1), demonstrates a significantly higher affinity for these receptors, playing a crucial role in the opioid-like analgesic effects. The (+)-enantiomer of M1, specifically (1R,2R)-O-desmethyltramadol, shows the highest affinity for the human µ-opioid receptor, being approximately 300 times more potent than the parent compound. researchgate.netnih.gov

Studies have shown that (+)-M1 has a much greater affinity for the µ-opioid receptor compared to both racemic tramadol and the (-)-M1 enantiomer. nih.govresearchgate.net The binding affinity of (+)-M1 is a key contributor to the analgesic effects derived from the µ-opioid system. nih.gov In contrast, the parent enantiomers of tramadol have a considerably weaker interaction with µ-opioid receptors. The (+)-enantiomer of tramadol has a weak affinity for µ-opioid receptors, while the (-)-enantiomer's affinity is even lower. clinpgx.orgdrugbank.comcambridge.org

| Compound | Ki (nM) at Human µ-Opioid Receptor |

|---|---|

| (+)-M1 (O-desmethyltramadol) | 3.4 |

| (-)-M1 (O-desmethyltramadol) | 240 |

| (+/-)-Tramadol | 2400 |

Stereoselective Interactions with Monoamine Transporters

A crucial aspect of tramadol's mechanism of action is its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), a property that is stereoselective. patsnap.comnih.govfda.gov This dual mechanism, involving both opioid and monoaminergic systems, contributes to its analgesic efficacy. nih.govdrugbank.compatsnap.com

Serotonin Transporter Inhibition by Specific Enantiomers

The inhibition of the serotonin transporter (SERT) is primarily attributed to the (+)-enantiomer of tramadol. clinpgx.orgdrugbank.comfrontiersin.orgnih.gov This enantiomer is a more potent inhibitor of serotonin uptake than the (-)-enantiomer. drugbank.com Studies have shown that racemic tramadol and its (+)-enantiomer can significantly block serotonin uptake. nih.govresearchgate.net This action increases the concentration of serotonin in the synaptic cleft, which is believed to contribute to the analgesic effect by modulating descending pain pathways. oup.compainphysicianjournal.com The Ki value for the (+)-enantiomer as an inhibitor of serotonin uptake has been reported to be 0.53 µM. drugbank.com

Norepinephrine Transporter Inhibition by Specific Enantiomers

| Compound | Target | Ki (µM) |

|---|---|---|

| (+)-Tramadol | Serotonin Transporter | 0.53 |

| (-)-Tramadol (B15223) | Norepinephrine Transporter | 0.43 |

Other Identified Molecular Targets and Receptor Modulations

Beyond its primary actions on opioid receptors and monoamine transporters, research has indicated that tramadol may interact with other molecular targets, further contributing to its complex pharmacological profile. These interactions, however, are generally considered to be secondary to its main mechanisms of action.

Tramadol has been shown to have effects on several other receptor systems. These include interactions with:

Muscarinic receptors (M1 and M3) drugbank.comcaldic.com

Nicotinic acetylcholine (B1216132) receptors drugbank.comnih.gov

N-methyl-D-aspartate (NMDA) receptors drugbank.comnih.gov

Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) , also known as the capsaicin (B1668287) receptor. drugbank.com

5-HT2C receptors , where it acts as an antagonist. wikipedia.org

These interactions with various G protein-coupled receptors and ion channels may contribute to the broad spectrum of tramadol's effects. caldic.com However, the clinical significance of these secondary targets in relation to its primary analgesic activity is still being elucidated.

G Protein-Coupled Receptor (GPCR) Interactions

(1S,2R)-Tramadol Hydrochloride and its stereoisomers exert their effects through complex interactions with various G protein-coupled receptors (GPCRs). The primary GPCR target is the μ-opioid receptor (μOR), a class A GPCR. Tramadol itself displays a low affinity for the μOR; however, its principal active metabolite, O-desmethyltramadol (M1), binds with a significantly higher affinity, approximately 300 times that of the parent compound. caldic.com This interaction is crucial for the opioid-mediated analgesic effects. The (+)-enantiomer of tramadol is primarily responsible for the agonistic activity at the μ-opioid receptor. nih.gov

Beyond the μ-opioid receptor, tramadol has been shown to interact with other GPCRs, including muscarinic acetylcholine receptors and serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov These interactions contribute to its complex pharmacological profile. The analgesic effect of tramadol is only partially reversed by the opioid antagonist naloxone, indicating the involvement of non-opioid mechanisms mediated by these other GPCRs. caldic.com The stereoisomers of a ligand can induce different receptor conformations, leading to varied downstream signaling, a phenomenon known as functional selectivity. nih.gov This principle is relevant to tramadol, where the different enantiomers contribute distinct pharmacological actions.

The table below summarizes the key GPCR interactions of tramadol and its active metabolite.

| Receptor | Ligand | Affinity/Action | Reference |

| μ-Opioid Receptor (μOR) | Tramadol | Low affinity agonist | caldic.com |

| μ-Opioid Receptor (μOR) | O-desmethyltramadol (M1) | ~300-fold higher affinity than tramadol | caldic.com |

| Muscarinic Acetylcholine Receptors | Tramadol | Inhibitory effects | nih.gov |

| 5-HT Receptors | Tramadol | Inhibitory effects | nih.gov |

Ion Channel Modulation

One significant area of ion channel modulation is the blockade of voltage-operated sodium channels. Research has shown that tramadol, along with other opioids like fentanyl and sufentanil, can inhibit these channels. drugbank.com This action is thought to contribute to its local anesthetic properties and may play a role in its analgesic effects by reducing neuronal excitability.

Furthermore, tramadol has been found to inhibit 5-HT-induced Ca2+-activated Cl- currents, particularly through its interaction with 5-HT2C receptors expressed in Xenopus oocytes. nih.gov This modulation of chloride channels, secondary to its effect on the 5-HT2C receptor, can influence neuronal signaling. The dynamic opening and closing of ion channels, a process known as "gating," is essential for cellular electrophysiological responses, and modulation of this process by tramadol highlights a key aspect of its mechanism. mdpi.com

| Ion Channel | Effect of Tramadol | Potential Consequence | Reference |

| Voltage-operated Sodium Channels | Blockade | Reduced neuronal excitability, local anesthetic effect | drugbank.com |

| Ca2+-activated Cl- Channels (via 5-HT2C) | Inhibition of currents | Altered neuronal signaling | nih.gov |

Receptor Antagonism Profiles (e.g., 5-HT2C, Muscarinic)

In addition to its agonistic and reuptake-inhibiting properties, tramadol exhibits antagonistic activity at specific receptors, notably the 5-HT2C and muscarinic receptors. This antagonism contributes to its unique pharmacological profile and distinguishes it from traditional opioids.

Tramadol functions as a competitive antagonist at the 5-HT2C receptor. nih.govresearchgate.net Studies using Xenopus oocytes expressing the 5-HT2C receptor have shown that tramadol inhibits the specific binding of serotonin ([3H]5-HT) to the receptor. nih.gov Scatchard analysis revealed that tramadol increases the apparent dissociation constant (Kd) for serotonin binding without altering the maximum number of binding sites (Bmax), which is characteristic of competitive inhibition. nih.govnih.gov This antagonism at the 5-HT2C receptor may be involved in some of the non-opioid-mediated analgesic and behavioral effects of tramadol. researchgate.net

Similarly, tramadol has been demonstrated to inhibit muscarinic receptor function. In cultured bovine adrenal medullary cells, tramadol suppressed muscarine-induced cyclic GMP accumulation and competitively inhibited the binding of the muscarinic antagonist [3H]quinuclidinyl benzilate (QNB). nih.gov This anticholinergic effect may contribute to some of the side effects associated with tramadol and further illustrates its multi-target mechanism of action. nih.gov

| Receptor | Type of Antagonism | Evidence | Reference |

| 5-HT2C Receptor | Competitive | Increased Kd for 5-HT binding, no change in Bmax | nih.govnih.gov |

| Muscarinic Receptors | Competitive | Inhibition of [3H]QNB binding | nih.gov |

Computational and Structural Biology Investigations of Ligand-Receptor Interactions

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands like tramadol and their receptor targets at a molecular level.

Molecular docking studies have been employed to predict the binding orientation and affinity of tramadol within the binding sites of various proteins. For example, a study investigating the interaction of tramadol with cytochrome P450 2D6 (CYP2D6), a key enzyme in its metabolism, utilized Glide software for docking. The results indicated that tramadol binds with a higher affinity (docking score of -4.581 kcal/mol) compared to a known inhibitor. gsconlinepress.comresearchgate.net The hydroxyl group of tramadol was found to form a hydrogen bond with the C=O group of the Glu 128 residue in the protein's binding pocket. gsconlinepress.comresearchgate.net Such studies provide insights into the specific molecular interactions that govern ligand binding.

Molecular dynamics simulations offer a more dynamic view of ligand-receptor interactions over time. nih.gov These simulations can refine the static poses obtained from docking and provide information on the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com For opioid ligands, MD simulations have been used to explore the interaction fingerprints with receptors like the σ1 receptor, identifying crucial residues and the frequency of contacts. nih.gov While specific MD simulation studies focused solely on this compound are not detailed in the provided context, the principles of this technique are directly applicable to understanding its binding dynamics with μ-opioid and other receptors. The process typically involves energy minimization of the ligand-receptor complex, followed by simulations in an isothermal-isobaric (NPT) ensemble to equilibrate pressure and temperature before the production run. mdpi.com

| Computational Method | Application to Tramadol | Key Findings/Principles | Reference |

| Molecular Docking | Interaction with CYP2D6 | Predicted binding affinity and key interacting residues (e.g., hydrogen bond with Glu 128). | gsconlinepress.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | General opioid ligand-receptor interactions | Provides dynamic view of binding, complex stability, and conformational changes over time. | nih.govnih.gov |

Pharmacophore Modeling and Conformational Landscape Analysis

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model can then be used as a query to screen large databases for novel compounds with the potential for similar activity, a process known as scaffold hopping. nih.gov A pharmacophore model is typically generated by superimposing a set of active molecules and identifying the common features responsible for their activity. nih.gov

For a molecule like tramadol with multiple stereoisomers and diverse pharmacological activities, pharmacophore modeling can be instrumental in understanding the structure-activity relationships for its different targets. By developing separate pharmacophore models for its μ-opioid agonism, serotonin reuptake inhibition, and norepinephrine reuptake inhibition, it would be possible to identify the key structural features responsible for each action.

Conformational landscape analysis is a critical component of pharmacophore modeling, as the biological activity of a molecule is highly dependent on its three-dimensional conformation. slideshare.net This analysis involves exploring the energetically accessible conformations of a molecule to identify the "bioactive conformation"—the specific shape it adopts when binding to its target receptor. slideshare.net For flexible molecules like tramadol, understanding the conformational landscape is essential for building accurate pharmacophore models and for interpreting the results of molecular docking and dynamics simulations. The process involves systematically or randomly sampling different conformations to find low-energy, biologically relevant structures. slideshare.net

| Concept | Description | Relevance to Tramadol |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for biological activity. | Can be used to understand the structure-activity relationships for tramadol's multiple targets (μ-opioid, SERT, NET) and to discover new molecules with similar activities. |

| Conformational Landscape Analysis | Explores the energetically accessible 3D structures of a molecule to find the bioactive conformation. | Essential for accurately modeling the flexible tramadol molecule and understanding how its different conformations interact with various receptors. |

Stereoselective Metabolic Transformations of Tramadol

Enzymatic Pathways and Cytochrome P450 Isoforms Involved in Enantiomer Metabolism

Tramadol (B15222) undergoes extensive hepatic metabolism primarily through two main pathways: O-demethylation and N-demethylation. These reactions are catalyzed by specific cytochrome P450 (CYP) enzymes, which exhibit stereoselective preferences for the different enantiomers of tramadol. researchgate.netclinpgx.org

The O-demethylation of tramadol to its principal active metabolite, O-desmethyltramadol (M1), is predominantly mediated by the polymorphic enzyme CYP2D6. clinpgx.orgnih.govnactem.ac.uk This metabolic pathway is crucial as M1 exhibits a significantly higher affinity for μ-opioid receptors compared to the parent drug. nih.govoup.com

Research has consistently shown that CYP2D6-mediated O-demethylation is stereoselective. The enzyme preferentially metabolizes the (-)-enantiomer of tramadol. oup.com This preference leads to higher concentrations of (-)-O-desmethyltramadol compared to (+)-O-desmethyltramadol in individuals with functional CYP2D6 enzymes. nih.gov The formation of the active metabolite M1 is, therefore, heavily dependent on CYP2D6 activity. nih.gov

The N-demethylation of tramadol to N-desmethyltramadol (M2) is primarily catalyzed by CYP3A4 and CYP2B6. clinpgx.orgnih.govnactem.ac.uk This pathway is considered a secondary metabolic route in terms of producing pharmacologically active metabolites, as M2 is largely inactive. nih.gov

Characterization of Stereospecific Metabolites Derived from (1S,2R)-Tramadol and other Enantiomers

The metabolism of each tramadol enantiomer results in a unique profile of metabolites. The metabolism of the racemic mixture leads to the formation of several key metabolites, with the primary ones being O-desmethyltramadol (M1) and N-desmethyltramadol (M2). clinpgx.orgmdpi.com Further metabolism can lead to the formation of other metabolites such as N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5). clinpgx.org

The N-demethylation pathway produces M2, which can be further metabolized. The stereochemical configuration of the parent tramadol enantiomer dictates the stereochemistry of the resulting metabolites.

Table 1: Key Metabolites of Tramadol Enantiomers

| Parent Enantiomer | Primary Metabolite (via CYP2D6) | Secondary Metabolite (via CYP3A4/CYP2B6) |

|---|---|---|

| (+)-(1R,2R)-Tramadol | (+)-O-desmethyltramadol ((+)-M1) | (+)-N-desmethyltramadol ((+)-M2) |

Genetic Polymorphisms of Metabolic Enzymes and Their Impact on Stereoisomer Disposition

Genetic variations in the genes encoding for metabolic enzymes, particularly CYP2D6, have a profound impact on the metabolism and disposition of tramadol stereoisomers. ekb.egscilit.com The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to different metabolic phenotypes. nih.gov These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

Poor Metabolizers (PMs): Individuals with no functional CYP2D6 alleles have a significantly reduced capacity to perform O-demethylation. gtfch.org This results in higher plasma concentrations of the parent tramadol enantiomers and substantially lower concentrations of the active metabolite O-desmethyltramadol. nih.govnih.gov Consequently, PMs may experience reduced analgesic effects from tramadol. jnmp.ru Studies have shown that in PMs, the area under the concentration-time curve for (+)-O-desmethyltramadol can be negligible. nih.govdickyricky.com

Extensive Metabolizers (EMs): EMs possess two functional copies of the CYP2D6 gene and exhibit normal metabolic capacity. They efficiently convert tramadol to O-desmethyltramadol.

Ultrarapid Metabolizers (UMs): UMs have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. gtfch.org This results in rapid and extensive O-demethylation of tramadol, leading to higher concentrations of O-desmethyltramadol. nih.govdickyricky.com

The impact of these genetic polymorphisms is evident in the plasma concentrations of tramadol and its metabolites. For instance, a study comparing different CYP2D6 genotypes found that the median area under the concentration-time curves for (+)-O-desmethyltramadol varied significantly across phenotypes. nih.govresearchgate.net

Table 2: Impact of CYP2D6 Phenotype on (+)-O-desmethyltramadol (M1) Plasma Concentrations

| CYP2D6 Phenotype | Number of Active Genes | Median Area Under the Curve (ng·h/mL) for (+)-O-desmethyltramadol |

|---|---|---|

| Poor Metabolizer (PM) | 0 | 0 nih.govdickyricky.com |

| Heterozygous/Intermediate Metabolizer (HZ/IM) | 1 | 38.6 nih.govdickyricky.com |

| Extensive Metabolizer (EM) | 2 | 66.5 nih.govdickyricky.com |

Advanced Analytical Methods for Research on Tramadol Stereoisomers

Chiral Chromatographic Techniques for Enantiomer Separation and Purity Determination

Chiral chromatography is a cornerstone for the stereoselective analysis of tramadol (B15222), enabling the separation of its enantiomers. This is critical for determining the enantiomeric purity of pharmaceutical formulations and for studying the stereoselective pharmacokinetics of the drug.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantiomeric separation of tramadol and its metabolites. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a Chiralpak-ASH column has been successfully used for the simultaneous enantiomeric separation of ezetimibe (B1671841) and tramadol. researchgate.net The separation of tramadol enantiomers has also been achieved using a Chiralcel OD-R column, which contains cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral stationary phase. nih.govnih.gov

The choice of mobile phase is critical for achieving optimal separation. A mixture of acetonitrile (B52724), methanol, diethylamine, and formic acid (99/1.0/0.1/0.1% v/v/v/v) has been employed with a Chiralpak-ASH column. researchgate.net Another effective mobile phase for a Chiralcel OD-R column is a mixture of phosphate (B84403) buffer (pH 6.0) containing sodium perchlorate (B79767) (0.2 M) and acetonitrile (75:25). nih.gov The optimization of mobile phase components, such as the concentration of the organic modifier and the pH, is crucial for enhancing enantiomeric resolution. nih.govuniroma1.it Furthermore, a "green" mobile phase consisting of ethanol-water-diethylamine (80:20:0.1 v/v/v) has been successfully used, demonstrating a commitment to more environmentally friendly analytical methods. uniroma1.it

Interactive Data Table: HPLC Methods for Tramadol Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Chiralpak-ASH | Acetonitrile: Methanol: Diethylamine: Formic Acid (99:1.0:0.1:0.1 v/v/v/v) | 1.0 | 225 | researchgate.net |

| Chiralcel OD-R | Phosphate Buffer (pH 6.0, 0.2 M Sodium Perchlorate): Acetonitrile (75:25) | Not Specified | Not Specified | nih.gov |

| Chiralpak IG-3 | Ethanol-Water-Diethylamine (80:20:0.1 v/v/v) | Not Specified | Not Specified | uniroma1.it |

| Lux Cellulose-4 | Hexane: Ethanol (96:4 v/v) with 0.1% Diethylamine | 0.7 | Not Specified | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the stereoisomer analysis of tramadol, particularly in biological matrices. Chiral capillary columns are employed to achieve enantiomeric separation. For instance, a Rt-betaDEXcst column containing alkylated beta-cyclodextrins as the chiral selector has been successfully used for the stereoselective determination of tramadol and its active metabolite, O-desmethyltramadol, in human urine. researchgate.net

The method typically involves a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes from the matrix. researchgate.netoup.com Derivatization is sometimes employed to improve the chromatographic properties and sensitivity of the analytes, though methods for underivatized tramadol have also been developed. oup.comnih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance selectivity and achieve low detection limits. For example, m/z 58 is a characteristic fragment ion for tramadol and is often used for its quantification. nih.govresearchgate.net

Interactive Data Table: GC-MS Parameters for Tramadol Stereoisomer Analysis

| Chiral Column | Carrier Gas | Ionization Mode | Monitored Ions (m/z) | Reference |

| Rt-betaDEXcst | Helium | Electron Ionization | 263, 58 (Tramadol); 249, 58 (O-desmethyltramadol) | researchgate.net |

| Not Specified | Not Specified | Electron Ionization | 58 (Tramadol); 73 (Internal Standard) | nih.govresearchgate.net |

| HP-5 MS (or equivalent) | Helium | Electron Impact | Mass scan range: 30-550 amu | swgdrug.org |

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral resolution of tramadol and its metabolites, offering advantages such as high efficiency, short analysis times, and low consumption of reagents and chiral selectors. The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.

Highly sulfated cyclodextrins (HS-CDs), including α-, β-, and γ-cyclodextrins, have been shown to resolve tramadol enantiomers, with HS-γ-CD providing baseline resolution at concentrations as low as 0.5% w/v. scispace.com Carboxymethyl-β-cyclodextrin (CM-β-CD) is another effective chiral selector that has been used for the enantiomeric separation of tramadol and its phase I metabolites. nih.govnih.gov The pH of the buffer plays a significant role in the separation, with higher pH values (pH ≥ 7) generally providing better resolution by increasing the electroosmotic flow. scispace.com

Spectroscopic Characterization Techniques for (1S,2R)-Tramadol Hydrochloride

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary tool for determining the chemical structure of tramadol. nih.govrsc.org ¹H NMR spectra provide information about the number and types of protons and their neighboring atoms, while ¹³C NMR spectra reveal the carbon framework of the molecule. rsc.org Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. nih.govnih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to provide a more comprehensive understanding of the molecular structure and vibrational modes of tramadol and its metabolites. nih.gov

Application of Isotope-Labeled Analogs in Metabolic and Pharmacological Research

Isotope-labeled analogs of tramadol, particularly those incorporating stable isotopes like deuterium (B1214612) (²H or D), are invaluable tools in metabolic and pharmacological research. These labeled compounds allow for the precise tracking of the drug and its metabolites in biological systems without altering their fundamental chemical properties.

Deuterated tramadol analogs serve as excellent internal standards in quantitative analytical methods, such as GC-MS and LC-MS. nih.gov The use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification. lcms.czresearchgate.net For example, deuterated versions of tramadol can be synthesized and used to improve the accuracy of methods for determining the concentration of tramadol in biological fluids. The synthesis of d1-N-ethyltramadol has been described for use as an internal standard in the GC-MS determination of tramadol in human plasma. nih.gov

Furthermore, the use of deuterated tramadol isotopomers has been instrumental in investigating the kinetic isotope effects in the oxidative demethylation reactions of tramadol by human liver microsomes. tandfonline.com This research helps to elucidate the metabolic pathways and the enzymes involved in the biotransformation of tramadol. tandfonline.comnih.gov

Studies on Isotope Effects in Metabolic Transformations

The study of isotope effects, particularly the kinetic isotope effect (KIE), is a powerful tool in medicinal chemistry and drug metabolism research for elucidating reaction mechanisms. The KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. This phenomenon has been leveraged to investigate the metabolic transformations of tramadol, providing insights into the rate-determining steps of its biotransformation.

Replacing hydrogen with its heavier isotope, deuterium, at metabolically active sites can slow down the rate of cytochrome P450 (CYP) mediated metabolism. This is due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break. This approach has been applied to tramadol to probe its metabolic pathways, primarily O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). researchgate.net

Detailed research into the kinetic isotope effects of tramadol's oxidative demethylation has been conducted in vitro using human liver microsomes. In one pivotal study, six different deuterated isotopomers of racemic (±)-tramadol were synthesized and their metabolism was compared to the unlabeled parent compound. The primary metabolic routes are O-demethylation, catalyzed mainly by the CYP2D6 enzyme, and N-demethylation, catalyzed by CYP2B6 and CYP3A4. researchgate.netnih.govclinpgx.org

The investigation revealed significant isotope effects for specific deuterated positions. tandfonline.comtandfonline.com An unequivocal isotope effect (defined as a value greater than 3) was observed for isotopomers where the O-methyl group was deuterated ((±)-T-OCD₃) and where all nine hydrogens on the methyl groups were replaced ((±)-T-D₉). tandfonline.comtandfonline.com A noticeable, though smaller, effect was seen when the N-methyl groups were deuterated ((±)-T-ND₆ and (±)-T-ND₃). tandfonline.comtandfonline.com Conversely, no measurable isotope effect was found when deuterium was placed in positions not directly involved in demethylation, such as the cyclohexane (B81311) ring ((±)-T-cyclohexyl-D₃) or when combined with a nitrogen-15 (B135050) isotope ((±)-T-¹⁵ND₂), confirming the specificity of the effect. tandfonline.comtandfonline.com

A key finding from these studies was the phenomenon of "metabolic switching." tandfonline.comtandfonline.com When the O-demethylation pathway was slowed by deuteration of the methoxy (B1213986) group ((±)-T-OCD₃), the metabolic machinery compensated by favoring the alternative N-demethylation pathway. tandfonline.comtandfonline.com This resulted in the formation of approximately 15% more M2 from (±)-T-OCD₃ compared to the non-deuterated tramadol. tandfonline.com However, this metabolic switching was prevented when the N-methyl groups were also deuterated, as this slowed the alternative metabolic route as well. tandfonline.comtandfonline.com Metabolic switching that favored O-demethylation was not observed in these experiments. tandfonline.comtandfonline.com

The results from these isotope effect studies provide a deeper understanding of the enzymatic mechanisms involved in tramadol metabolism. They confirm the sites of metabolic attack and demonstrate the competitive nature of the different demethylation pathways.

Interactive Data Table: Kinetic Isotope Effects in the Metabolism of Tramadol Isotopomers

The following table summarizes the findings from in vitro studies using human liver microsomes, showing the impact of deuteration on the formation of tramadol's primary metabolites.

| Isotopomer | Deuterated Position(s) | Observed Isotope Effect on Demethylation | Metabolic Switching |

| (±)-T-OCD₃ | O-methyl group | Unequivocal (>3) | Observed (Favored N-demethylation) |

| (±)-T-D₉ | O- and N-methyl groups | Unequivocal (>3) | Prevented by additional deuteration |

| (±)-T-ND₆ | Both N-methyl groups | Noticeable | Not specified |

| (±)-T-ND₃ | One N-methyl group | Noticeable | Not specified |

| (±)-T-cyclohexyl-D₃ | Cyclohexane ring | No measurable effect | Not observed |

| (±)-T-¹⁵ND₂ | Amine group (¹⁵N isotope) | No measurable effect | Not observed |

This table is based on data reported in studies on tramadol metabolism in human liver microsomes. tandfonline.comtandfonline.com

Preclinical Research Models and Methodologies for Studying Tramadol Stereoisomers

In Vitro Cellular and Subcellular Models for Receptor and Enzyme Studies

In vitro models provide a controlled environment to investigate the direct interactions of tramadol (B15222) stereoisomers with specific molecular targets, such as receptors and enzymes, free from the complexities of a whole biological system.

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. To study tramadol's stereoisomers, researchers utilize cell lines, such as Chinese Hamster Ovary (CHO) cells or HN9.10 neuroblastoma cells, that have been genetically engineered to express specific cloned human opioid receptors (μ, δ, and κ). nih.govnih.gov These assays measure how strongly the tramadol enantiomers and their metabolites bind to these receptors.

In a key study using cloned human opioid receptors expressed in HN9.10 neuroblastoma cells, the binding affinities (Ki values) of tramadol's enantiomers and its primary active metabolite, O-desmethyltramadol (M1), were determined. nih.gov The results demonstrated a clear stereoselectivity, particularly at the μ-opioid receptor. The (+)-M1 metabolite showed the highest affinity for the μ-receptor, significantly greater than its parent compound, (+)-tramadol. nih.govnih.gov In contrast, racemic tramadol and its individual enantiomers displayed considerably lower affinities for all three opioid receptor types. nih.gov Specifically, tramadol itself has been noted to have a very low affinity for the μ-opioid receptor, with some studies showing binding only at high concentrations, while its metabolite O-desmethyl-tramadol is considered the primary MOR-active component. nih.govplos.org

| Compound | μ-Receptor | δ-Receptor | κ-Receptor |

|---|---|---|---|

| (+/-)-Tramadol | 17000 | >100000 | >100000 |

| (+)-Tramadol | 15700 | >100000 | >100000 |

| (-)-Tramadol (B15223) | 28800 | >100000 | >100000 |

| (+/-)-M1 (O-desmethyltramadol) | 3190 | >100000 | >100000 |

| (+)-M1 | 153 | >100000 | >100000 |

| (-)-M1 | 9680 | >100000 | >100000 |

| Morphine | 7.1 | - | - |

To study the metabolic pathways of tramadol, researchers use isolated liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov These subcellular fractions allow for the investigation of metabolic reactions in a controlled, cell-free environment. nih.gov Such studies have been crucial in identifying the specific CYP isoforms responsible for the metabolism of tramadol into its primary metabolites. nih.gov

Research using human liver microsomes has shown that tramadol is metabolized primarily through two pathways: O-demethylation to M1 and N-demethylation to M2. nih.govnih.gov Enzyme activity assays have identified that CYP2D6 is the principal enzyme responsible for the formation of the active metabolite M1, while CYP2B6 and CYP3A4 are primarily involved in the formation of M2. nih.govnih.gov The significant variability in tramadol's pharmacokinetic properties among individuals can be partly attributed to genetic polymorphism of the CYP2D6 enzyme. springermedizin.de

Enzyme inhibition assays are also performed using specific chemical inhibitors to confirm the role of these CYP isoforms. For instance, the metabolism of tramadol to M1 in human liver microsomes is significantly inhibited by quinidine (B1679956), a known CYP2D6 inhibitor. nih.gov Similarly, the formation of M2 can be markedly inhibited by troleandomycin, an inhibitor of CYP3A4. nih.gov These methodologies confirm the roles of specific enzymes and help predict potential drug-drug interactions.

In Vivo Animal Models for Pharmacological Characterization of Stereoisomers

In vivo animal models are indispensable for understanding the complex interplay of pharmacokinetic and pharmacodynamic properties of tramadol's stereoisomers in a living organism.

Rodent models, particularly mice and rats, are extensively used to investigate how tramadol's enantiomers affect neurotransmitter systems. nih.govnih.gov These studies have been central to elucidating the non-opioid component of tramadol's mechanism of action. The distinct effects of each enantiomer on monoamine reuptake are a key finding from this research. In vitro studies using synaptosomes have shown that (+)-tramadol is a serotonin (B10506) (5-HT) reuptake inhibitor, while (-)-tramadol preferentially inhibits norepinephrine (B1679862) (NA) reuptake. nih.govnih.gov

Ex vivo studies in rats have further detailed these effects on brain neurochemistry. Administration of tramadol was found to reduce the levels of 5-HT and its metabolite, 5-hydroxyindoleacetic acid, an effect similar to that of the 5-HT uptake inhibitor fluoxetine. nih.gov Conversely, tramadol was shown to enhance the turnover of dopamine (B1211576) (DA) via an opioid-dependent mechanism, as the effect was antagonized by naloxone. nih.gov

Behavioral models in rodents, such as the forced swimming test in mice, are used to predict antidepressant-like activity. In one such study, racemic tramadol and its (-)-enantiomer significantly reduced immobility time, suggesting an antidepressant effect. nih.gov This effect was blocked by inhibitors of noradrenaline synthesis but not by serotonin synthesis inhibitors or the opioid antagonist naloxone, indicating that the antidepressant-like properties are likely mediated by the noradrenergic system, consistent with the action of (-)-tramadol. nih.gov

While the μ-opioid receptor and monoamine transporters are the primary targets, preclinical research has explored other potential molecular interactions. Comprehensive screening panels test tramadol and its metabolites against a wide array of receptors and transporters to identify any novel interactions. nih.govplos.org

A cornerstone of preclinical tramadol research is the direct comparison of the pharmacological effects of the individual (+)- and (-)-enantiomers. nih.govresearchgate.net These studies consistently demonstrate that the two stereoisomers have distinct and complementary mechanisms of action. nih.gov

The primary findings from these comparative profiles are:

(+)-Tramadol : This enantiomer has a higher affinity for the μ-opioid receptor (though still weak compared to its M1 metabolite) and is a potent inhibitor of serotonin reuptake. nih.govnih.gov

(-)-Tramadol : This enantiomer is a more potent inhibitor of norepinephrine reuptake and has a negligible affinity for opioid receptors. nih.govnih.gov

This dual mechanism contributes to a synergistic interaction between the enantiomers. tandfonline.com This has been demonstrated in various animal models. For example, in a study on intestinal peristalsis in guinea pigs, both enantiomers inhibited gut motility, but through different mechanisms. nih.gov The metabolite O-desmethyltramadol was found to be the most potent inhibitor of peristalsis, with an effect mediated solely by opioid receptors. nih.gov The study determined the rank order of potency for inhibiting peristalsis to be (-)-tramadol < (+)-tramadol < O-desmethyltramadol. nih.gov

| Compound | EC50 (μM) |

|---|---|

| (-)-Tramadol | 73 |

| (+)-Tramadol | 53 |

| O-desmethyltramadol | 13.6 |

These comparative studies are essential for understanding why the racemic mixture of tramadol is clinically effective, as the complementary actions of the two enantiomers on different neurochemical systems produce a broad spectrum of activity. nih.govtandfonline.com

Computational Models in Preclinical Research

Computational models have become indispensable tools in preclinical research for studying the stereoisomers of tramadol, including (1S,2R)-Tramadol Hydrochloride. These in silico approaches allow for the high-throughput screening of compounds, prediction of their interactions with biological targets, and simulation of their metabolic fate, thereby accelerating the drug discovery and development process. By leveraging computational power, researchers can investigate the complex pharmacological profiles of individual stereoisomers in a cost-effective and time-efficient manner.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates by simulating their binding to specific biological targets. In the context of tramadol stereoisomers, these methods are employed to understand their differential interactions with opioid receptors and monoamine transporters.

Molecular docking is a key component of in silico screening. It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Studies have utilized molecular docking to investigate the binding of tramadol and its metabolites to the mu-opioid receptor (MOR). For instance, docking simulations have shown that tramadol itself is a weak MOR agonist, while its primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher binding affinity. One study found the lowest binding energy of the MOR and Tramadol complex to be -6.99. nrfhh.com Another molecular docking study predicted the binding affinity of 23 different opioids, including both enantiomers of tramadol, to the mu-opioid receptor. nih.gov These computational models help to elucidate the stereospecific interactions that govern the analgesic effects of tramadol's enantiomers and their metabolites. nih.gov

Virtual ligand design, on the other hand, involves the creation of novel molecules or the modification of existing ones in a virtual environment to improve their pharmacological properties. Based on the understanding of the binding modes of tramadol stereoisomers from docking studies, researchers can design new derivatives with potentially enhanced affinity for the µ-opioid receptor or improved selectivity for serotonin and norepinephrine reuptake inhibition. researchgate.net For example, by superimposing the three-dimensional structures of the active metabolite M1 and morphine, common pharmacophore features and similar binding modes at the µ-opioid receptor were identified. researchgate.net This knowledge can guide the synthesis of novel N-phenylalkyl-substituted tramadol derivatives with potentially improved analgesic profiles. researchgate.net

| Study Focus | Computational Method | Key Findings | Reference |

| Binding to Mu-Opioid Receptor | Molecular Docking | Tramadol complex showed a binding energy of -6.99. | nrfhh.com |

| Opioid Binding Affinity | Molecular Docking | Successfully predicted the binding concentration regime for multiple opioids, including tramadol enantiomers. | nih.gov |

| Design of Novel Analgesics | 3D Structure Superimposition & Molecular Docking | Identified common pharmacophore features between M1 and morphine, guiding the design of new derivatives. | researchgate.net |

| Opioid Receptor Selectivity | Docking Studies | Analysis of ligand-receptor complexes helps identify structural elements crucial for receptor specificity. | uctm.edu |

Predictive Modeling of Enzyme Interactions and Metabolic Outcomes

Predictive modeling plays a crucial role in understanding how tramadol stereoisomers interact with metabolic enzymes, primarily cytochrome P450 (CYP) enzymes, and in forecasting their metabolic outcomes. The metabolism of tramadol is stereoselective and heavily influenced by the genetic polymorphism of these enzymes, particularly CYP2D6. drugbank.comnih.gov

The (+)- and (-)-enantiomers of tramadol are metabolized via two main pathways: N-demethylation to N-desmethyltramadol (M2) and O-demethylation to O-desmethyltramadol (M1). nih.govnih.gov The O-demethylation to the active metabolite M1 is predominantly catalyzed by CYP2D6. drugbank.comnih.govnih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). drugbank.compharmgkb.org

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. PBPK models for tramadol and its active metabolite M1 have been developed to predict how different CYP2D6 genotypes affect their plasma concentrations. pharmgkb.organewhealthrx.comresearchgate.net These models can accurately describe the exposure to tramadol and M1 in populations with varying CYP2D6 phenotypes. pharmgkb.org For instance, predictions indicate that the area under the concentration-time curve (AUC) of M1 is significantly lower in PMs compared to EMs. pharmgkb.org

Machine learning algorithms are also being employed to create pathway-driven predictive models of tramadol metabolism. nih.gov These models use genetic information from multiple genes involved in the ADME and response pathways to provide a more comprehensive prediction of an individual's response to tramadol. nih.gov One such model demonstrated that a set of 16 loci from 5 genes could predict the tramadol metabolic phenotype with over 90% accuracy, which was a significant improvement over predictions based on CYP2D6 alone. nih.gov

These predictive models are instrumental in foreseeing potential drug-drug interactions (DDIs). For example, PBPK modeling has been used to evaluate the impact of co-administering tramadol with CYP2D6 inhibitors like quinidine. anewhealthrx.comresearchgate.net The simulations predicted a significant increase in tramadol exposure and a decrease in O-desmethyltramadol exposure, suggesting that such co-administration should be avoided. anewhealthrx.comresearchgate.net

| Model Type | Application | Key Findings | Reference |

| Physiologically Based Pharmacokinetic (PBPK) | Predicting influence of CYP2D6 polymorphism | Accurately describes tramadol and M1 exposure in different CYP2D6 phenotypes. M1 exposure is 70% lower in PMs than in EMs. | pharmgkb.org |

| Physiologically Based Pharmacokinetic (PBPK) | Assessing drug-drug interactions | Predicted that the CYP2D6 inhibitor quinidine significantly alters tramadol and O-desmethyltramadol exposure. | anewhealthrx.comresearchgate.net |

| Machine Learning | Predicting tramadol metabolizer phenotype | A model using 16 loci from 5 genes predicted phenotype with >90% accuracy, outperforming CYP2D6 alone. | nih.gov |

| Pharmacokinetic Modeling | Application in a Korean Population | Developed a PBPK model to predict tramadol and M1 concentration profiles based on CYP2D6 genotypes. | mdpi.com |

Q & A

Q. How can enantiomeric purity of (1S,2R)-Tramadol Hydrochloride be determined in pharmaceutical formulations?

Methodological Answer: Enantiomeric separation and quantification require chiral chromatography. For example, a validated LC-MS/MS method can resolve enantiomers using a chiral stationary phase (e.g., amylose or cellulose derivatives). Precision studies, as demonstrated in Table VII of a method validation paper, show intra-day and inter-day variability ≤5% for tramadol enantiomers . The (1R,2R)-enantiomer exhibits higher μ-opioid receptor affinity, necessitating strict separation from its (1S,2S)-counterpart to avoid skewed pharmacological data .

Q. What analytical methods ensure compliance with USP standards for this compound purity?

Methodological Answer: USP guidelines mandate impurity profiling via reverse-phase HPLC with UV detection. For example, tramadol-related impurities (e.g., cyclohexene derivatives and N-oxide metabolites) are quantified using relative retention times and peak area ratios (rU/rS) against a tramadol hydrochloride reference standard. System suitability criteria require resolution ≥2.0 between tramadol and Related Compound A (RS,SR-isomer) . Water content (Karl Fischer titration) and residue on ignition (≤0.1%) are critical supplementary tests .

Q. What parameters stabilize this compound during storage?

Methodological Answer: Stability is maintained by storing in airtight containers at controlled room temperature (20–25°C). Residual solvents (e.g., methanol, acetone) must be ≤0.5% (ICH Q3C guidelines). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, with HPLC monitoring for O-desmethyltramadol and cyclohexyl oxidation byproducts .

Advanced Research Questions

Q. How to design controlled-release formulations for this compound?

Methodological Answer: Controlled-release tablets often use hydrophilic matrices (e.g., HPMC K100M) or multiparticulate systems. A study comparing nine formulations found crospovidone (5% w/w) and sorbitol (10% w/w) optimized disintegration time (13 seconds) and drug release (100% at 30 minutes) . Dissolution testing (USP Apparatus II, pH 6.8 buffer) should align with target pharmacokinetics—e.g., zero-order release over 12 hours .

Q. What metabolic pathways dominate this compound in preclinical models?

Methodological Answer: In rats and dogs, six metabolic pathways are identified:

- O-demethylation (major pathway, yielding active metabolite O-desmethyltramadol).

- N-demethylation and cyclohexyl oxidation (Phase I).

- Glucuronidation (Phase II).

LC-MS/MS with stable isotope labeling confirms metabolite structures. Over 24 metabolites were detected, with 73% urinary recovery in rats . In vitro hepatic S9 fraction studies validate CYP2D6 and CYP3A4 involvement .

Q. How to evaluate antinociceptive effects of this compound in vivo?

Methodological Answer: Thermal threshold models in cats (4 mg/kg IV) show sustained analgesia (>6 hours) via μ-opioid receptor agonism. Crossover designs with saline controls and blinded observers minimize bias. Plasma concentrations correlate with effect (e.g., 1.2 µg/mL tramadol and 0.3 µg/mL O-desmethyltramadol at peak effect) . For rodents, von Frey filaments or hot-plate tests quantify ED50 values, adjusting for strain-specific CYP2D6 activity .

Q. How to resolve contradictions in enantiomer activity data for tramadol?

Methodological Answer: Discrepancies arise from racemic vs. enantiopure studies. While (1R,2R)-tramadol is 10× more potent in analgesia, (1S,2S)-tramadol enhances norepinephrine reuptake inhibition. Methodologically, chiral SFC (supercritical fluid chromatography) with polar organic modifiers (e.g., ethanol-ammonia) improves resolution. In vivo, knockout rodent models (e.g., μ-opioid receptor-deficient) isolate enantiomer-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.